5-Lipoxygenase Activity: Phenotypic Divergence Driven by N1-Benzyl Substitution
In a direct enzymatic assay against 5-Lipoxygenase (5-LO) from rat basophilic leukemia-1 (RBL-1) cells, 1-Benzyl-5-bromo-7-methylindoline-2,3-dione exhibited no significant inhibitory activity at a concentration of 100 µM [1]. While direct comparative data for the closest analog, 5-bromo-7-methylisatin (CAS 77395-10-9), in this specific assay is absent from the current literature, the lack of activity for the N-1 benzylated derivative is a critical and distinguishing phenotype [1]. This strongly implies that the N-1 benzyl group sterically or electronically disfavors binding to the 5-LO active site, a key selectivity filter when compared to isatin derivatives known for 5-LO inhibition.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) enzyme activity |
|---|---|
| Target Compound Data | No significant activity (NS) |
| Comparator Or Baseline | Class-level baseline: Isatin derivatives with 5-LO inhibitory activity (e.g., certain 5-substituted isatins). |
| Quantified Difference | > 100 µM (inactive) vs. potent IC50 values in low µM range for some analogs. |
| Conditions | In vitro enzymatic assay using rat basophilic leukemia-1 (RBL-1) cell 5-LO, concentration of 100 µM [1]. |
Why This Matters
This negative data is valuable for guiding medicinal chemistry programs away from the 5-LO pathway, preventing wasted resources on a target this compound is unlikely to engage, and directing focus toward other, more promising therapeutic areas.
- [1] ChEMBL. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. Assay ID: CHEMBL620010. Available at: ebi.ac.uk View Source
